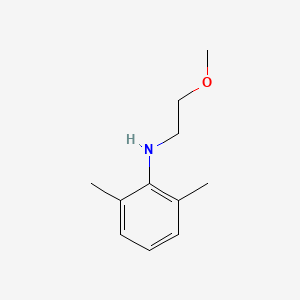

N-(2-Methoxyethyl)-2,6-xylidine

Übersicht

Beschreibung

N-(2-Methoxyethyl)-2,6-xylidine is an organic compound that belongs to the class of xylidines, which are derivatives of xylene. This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the xylidine structure. It is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)-2,6-xylidine typically involves the reaction of 2,6-xylidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Methoxyethyl)-2,6-xylidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various substituted xylidines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-(2-Methoxyethyl)-2,6-xylidine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are utilized in the production of local anesthetics and antiarrhythmic agents. Specifically, 2,6-xylidine is a precursor for lidocaine, a widely used anesthetic, and ranolazine, which is used to treat chronic angina.

Table 1: Pharmaceutical Compounds Derived from 2,6-Xylidine

| Compound | Application | Synthesis Route |

|---|---|---|

| Lidocaine | Local anesthetic | Derived from 2,6-xylidine |

| Ranolazine | Antiarrhythmic agent | Synthesized using 2,6-xylidine |

Agrochemical Applications

This compound is also significant in agrochemicals. It contributes to the synthesis of herbicides and fungicides. The compound's structure allows it to function effectively against various pests and weeds.

Table 2: Agrochemical Products Utilizing this compound

| Product Type | Active Ingredient | Function |

|---|---|---|

| Herbicides | Chloroacetanilide-type | Weed control |

| Fungicides | Phenylamide-type | Fungal disease management |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate potential carcinogenic effects when administered to laboratory animals over prolonged periods.

Case Study: Carcinogenicity Assessment

A significant study conducted by the National Toxicology Program involved administering varying doses of 2,6-xylidine to Charles River CD rats over two years. The findings revealed:

- Increased incidence of nasal cavity tumors (papillomas and carcinomas).

- Dose-dependent relationship with body weight reduction.

- Malignant mesenchymal tumors observed in high-dose groups.

These findings underscore the importance of understanding the toxicological implications of compounds derived from 2,6-xylidine.

Environmental Impact

Research has also focused on the environmental implications of this compound. Its persistence in the environment raises concerns regarding its degradation products and potential bioaccumulation.

Table 3: Environmental Studies on this compound

| Study Focus | Findings |

|---|---|

| Degradation Rate | Moderate persistence in soil |

| Bioaccumulation | Potential for accumulation in aquatic life |

Wirkmechanismus

The mechanism of action of N-(2-Methoxyethyl)-2,6-xylidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- N-(2-Methoxyethyl)-p-nitroaniline

- N-(2-Acetoxyethyl)-p-nitroaniline

- Poly(N,N-bis(2-methoxyethyl)acrylamide)

Comparison: N-(2-Methoxyethyl)-2,6-xylidine is unique due to its specific structure and the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific industrial and research contexts.

Eigenschaften

CAS-Nummer |

50563-55-8 |

|---|---|

Molekularformel |

C11H17NO |

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

N-(2-methoxyethyl)-2,6-dimethylaniline |

InChI |

InChI=1S/C11H17NO/c1-9-5-4-6-10(2)11(9)12-7-8-13-3/h4-6,12H,7-8H2,1-3H3 |

InChI-Schlüssel |

OTKGPBKVICJCOU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NCCOC |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)NCCOC |

Key on ui other cas no. |

50563-55-8 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.